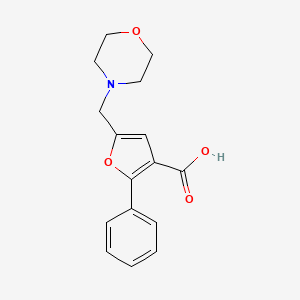

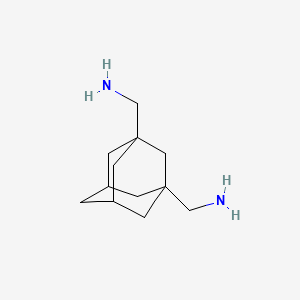

![molecular formula C12H15N5O2 B1297421 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid CAS No. 17740-28-2](/img/structure/B1297421.png)

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid” is a unique chemical compound with potential applications in various fields of research and industry. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular formula of the compound is C12H15N5O2 . The compound has a molecular weight of 261.28 g/mol.Aplicaciones Científicas De Investigación

Hydrogen-Bonded Polyphilic Block Mesogens

Research by Kohlmeier and Janietz (2006) explored 2,4-diamino-6-phenyl-1,3,5-triazines with alkoxy chains, investigating their interactions with partially fluorinated benzoic acids. They found that these compounds form hydrogen-bonded dimeric supermolecules that organize into infinite ribbons, leading to the formation of columnar phases on a two-dimensional hexagonal lattice. This study highlights the potential of triazine derivatives in designing new mesomorphic materials with tailored properties (Kohlmeier & Janietz, 2006).

Mesomorphic Hydrogen-Bonded Complexes

Further investigation into mesomorphic properties by Kohlmeier and Janietz (2010) revealed that equimolar mixtures of triazines with aromatic acids form discrete hydrogen-bonded heterodimers. These dimers exhibit mesophases only when at least three terminal fluoroalkyl chains are attached, showcasing the influence of structural modifications on the mesomorphic behavior of these complexes (Kohlmeier & Janietz, 2010).

Antibacterial Agents

Srinivasan et al. (2015) explored 1,3,5-triazine-2,4-diamine derivatives as potential inhibitors of Escherichia coli dihydrofolate reductase, an enzyme crucial for bacterial growth. They identified compounds that bind to the enzyme with high affinity, suggesting the potential of triazine derivatives as novel scaffolds for antibacterial agents (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).

Synthesis and Characterization of Dendrimeric Complexes

Uysal and Koç (2010) synthesized dendrimeric melamine-cored complexes capped with triazine and studied their magnetic behaviors. This research contributes to the understanding of the synthesis and properties of dendrimeric compounds involving triazine moieties, with potential applications in materials science and catalysis (Uysal & Koç, 2010).

Conversion of Carboxy Groups to Triazine Groups

Oudir et al. (2006) developed a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids. This research provides insights into functional group transformations involving triazine, which could be useful in synthesizing compounds with specific properties for scientific research (Oudir, Rigo, Hénichart, & Gautret, 2006).

Propiedades

IUPAC Name |

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOOOOPHVOJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)